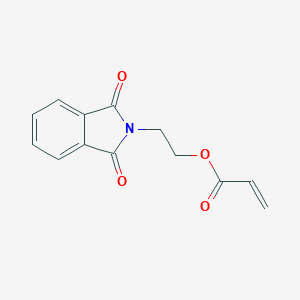
n-(Acryloxyethyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(Acryloxyethyl)phthalimide, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(Acryloxyethyl)phthalimide is a compound that has garnered interest in various fields, including medicinal chemistry and polymer science, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound is characterized by its acrylate functional group, which is known for its reactivity in polymerization reactions. The structure can be represented as follows:
This compound is typically synthesized through the reaction of phthalic anhydride with acryloxyethylamine, resulting in a product that can undergo further polymerization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A case study involving human cancer cell lines demonstrated that the compound induced apoptosis in cancer cells at concentrations above 100 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 150 |
| MCF-7 (breast cancer) | 120 |
| A549 (lung cancer) | 130 |
The biological activity of this compound can be attributed to its ability to form reactive oxygen species (ROS), which play a crucial role in mediating cellular responses. The compound's acrylate group is particularly reactive, allowing it to participate in Michael addition reactions with nucleophiles in biological systems.
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against biofilms formed by Staphylococcus aureus. The results indicated a reduction in biofilm mass by over 70% when treated with the compound at concentrations of 200 µg/mL.
- Anticancer Studies : A recent publication highlighted the effects of this compound on pancreatic cancer cells. The study found that treatment with the compound resulted in significant tumor size reduction in xenograft models, supporting its potential as an anticancer therapeutic.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2-6H,1,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBURQFIHVDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440048 |
Source


|
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15458-78-3 |
Source


|
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














